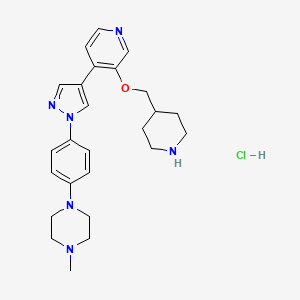
MI-463
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MI-463 es un potente inhibidor de moléculas pequeñas y biodisponible por vía oral que se dirige a la interacción entre las proteínas menin y leucemia de linaje mixto (MLL). Esta interacción es crucial en el desarrollo de ciertos tipos de leucemia, particularmente aquellos que involucran translocaciones cromosómicas que afectan al gen MLL. This compound ha mostrado una promesa significativa en estudios preclínicos por su capacidad para inhibir el crecimiento de células leucémicas y mejorar la supervivencia en modelos animales .
Aplicaciones Científicas De Investigación
MI-463 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza como un compuesto de herramienta para estudiar la interacción menin-MLL y desarrollar nuevos inhibidores. En biología, this compound se emplea para investigar el papel de menin en la regulación genética y la diferenciación celular. En medicina, tiene potencial como agente terapéutico para tratar leucemias con reordenamiento MLL y otros cánceres. Además, this compound se está explorando por sus efectos sobre otras enfermedades que involucran desregulación epigenética .
Mecanismo De Acción
MI-463 ejerce sus efectos uniéndose a la proteína menin, evitando así su interacción con las proteínas de fusión MLL. Esta inhibición interrumpe el reclutamiento de coactivadores transcripcionales y la posterior activación de los genes diana involucrados en la leucemogénesis. Los objetivos moleculares de this compound incluyen el sitio de unión menin-MLL, y su acción conduce a la regulación negativa de oncogenes como HOXA9 y MEIS1, que son críticos para la proliferación y supervivencia de las células leucémicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de MI-463 implica múltiples pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción específicas, como el uso de solventes apropiados, catalizadores y control de temperatura, son cruciales para optimizar el rendimiento y la pureza .
Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría escalar el proceso de síntesis de laboratorio, con ajustes para garantizar la consistencia, la eficiencia y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y estrictas medidas de control de calidad para mantener la alta pureza y actividad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: MI-463 principalmente experimenta reacciones de sustitución, particularmente sustitución nucleofílica aromática, debido a la presencia de grupos atractores de electrones como el trifluoroetil. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen ácido trifluoroacético, dimetilsulfóxido y varias bases y ácidos para facilitar los diferentes pasos de la síntesis. Las condiciones de reacción a menudo involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos Principales: Los productos principales formados a partir de las reacciones que involucran this compound son típicamente derivados con grupos funcionales modificados, que se pueden utilizar para explorar las relaciones estructura-actividad y optimizar la eficacia y el perfil de seguridad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares: Los compuestos similares a MI-463 incluyen MI-503, otro inhibidor de menin-MLL, y otros inhibidores de moléculas pequeñas que se dirigen a la misma interacción. Estos compuestos comparten un mecanismo de acción similar pero pueden diferir en su potencia, biodisponibilidad y perfiles farmacocinéticos .
Singularidad de this compound: this compound es único debido a su alta potencia y biodisponibilidad oral, lo que lo convierte en un candidato prometedor para el desarrollo clínico. Su capacidad para lograr una inhibición significativa del crecimiento de células leucémicas y mejorar la supervivencia en modelos preclínicos lo diferencia de otros inhibidores. Además, this compound ha mostrado propiedades similares a las de los fármacos favorables, incluida la estabilidad metabólica y un perfil farmacocinético bien caracterizado .
Propiedades
IUPAC Name |
4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACSLYTXLZAAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of MI-463?
A: this compound is a potent and selective inhibitor of the interaction between Menin and MLL fusion proteins. [, , , ] These fusion proteins are frequently found in aggressive leukemias, especially in infants and children. [, ] By disrupting this interaction, this compound hinders the transcriptional activity of these oncogenic fusions, leading to decreased expression of genes crucial for leukemic cell survival and proliferation. [, , ]
Q2: What are the downstream effects of this compound treatment in KMT2A-rearranged leukemia cells?
A2: this compound treatment leads to several downstream effects in KMT2A-rearranged leukemia cells, including:
- Induction of differentiation: this compound promotes differentiation of leukemic cells, as evidenced by morphological changes and alterations in gene expression. [, ] This differentiation can make the cells more susceptible to standard chemotherapy agents. []
- Increased apoptosis: Studies have shown that this compound induces apoptosis in KMT2A-rearranged leukemia cells, further contributing to its anti-leukemic activity. [, ]
- Synergistic effects with other drugs: this compound displays synergy with several other anti-cancer agents, including proteasome inhibitors, HDAC inhibitors, CDK9 inhibitors, and the Menin-MLL inhibitor MI-503. [, ] This synergistic potential offers promising avenues for combination therapies.
Q3: Has this compound shown efficacy in in vivo models of leukemia?
A: Yes, this compound has demonstrated efficacy in preclinical animal models. For instance, in a rat xenograft model of KMT2A-rearranged infant leukemia, weekly administration of this compound for three weeks resulted in complete remission in a significant portion of the animals. []
Q4: Are there any biomarkers that could predict the efficacy of this compound treatment?
A: While further research is needed to establish definitive biomarkers, studies have shown that the level of HOXA9 protein, a downstream target of Menin-MLL fusion proteins, is significantly reduced following treatment with this compound, suggesting its potential as a biomarker of response. [, ]
Q5: What are the potential limitations or challenges associated with this compound as a therapeutic agent?
A5: Some potential challenges include:
Q6: Is this compound being investigated in clinical trials for any cancer types?
A: While the provided abstracts do not mention specific ongoing clinical trials, they highlight the promising preclinical data supporting the clinical development of this compound, particularly for the treatment of KMT2A-rearranged infant leukemia. [, , ]
Q7: Does this compound exhibit any activity in cancers beyond leukemia?
A: While the provided abstracts focus on the anti-leukemic activity of this compound, one study indicates its potential efficacy in endometrial cancer, suggesting that Menin-MLL inhibitors could have broader applications in oncology. [, ]
Q8: How does this compound affect the metabolic profile of cancer cells?
A: One study revealed that this compound can induce ferroptosis in certain cancer cell lines, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] This finding highlights the potential of this compound to target cancer cell metabolism.
Q9: What is the role of cytochrome P450 (CYP) enzymes in the metabolism of this compound?
A: Research indicates that this compound can influence the activity of CYP1A2, a key enzyme involved in drug metabolism, in a species-specific manner. [] This finding underscores the importance of considering interspecies differences in drug metabolism during preclinical development.
Q10: How stable is this compound in in vitro systems?
A: Microsomal stability assays revealed that this compound exhibits a relatively low depletion rate in rat, dog, and monkey hepatocytes, indicating good metabolic stability in these in vitro systems. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


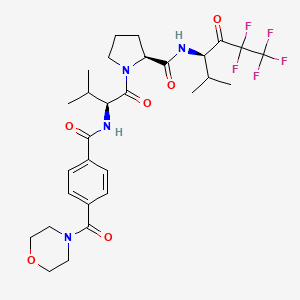
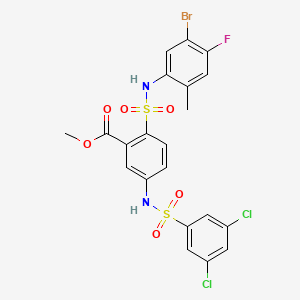
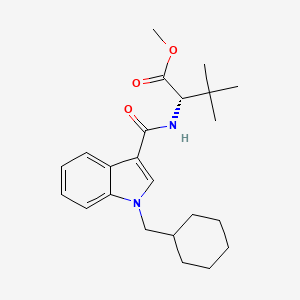
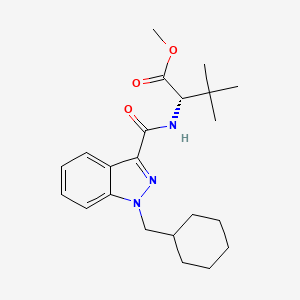

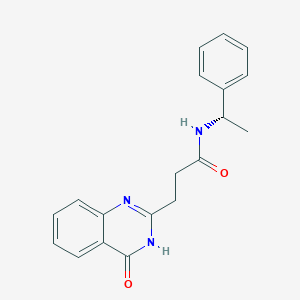
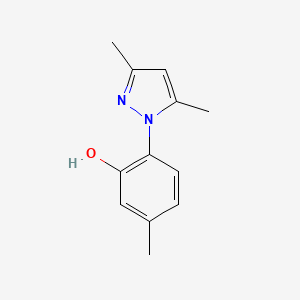
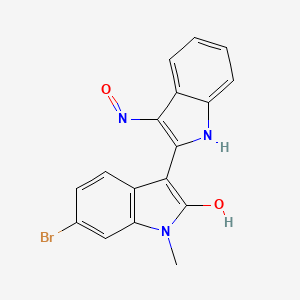
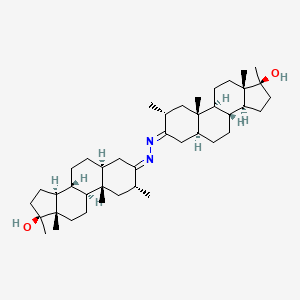
![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)
